molecular formula C16H16N4O2S2 B2802930 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide CAS No. 1797558-20-3

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide

Cat. No.: B2802930
CAS No.: 1797558-20-3
M. Wt: 360.45
InChI Key: ZNXNEONPSBMIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide is a novel small molecule investigated for its potential as a Bromodomain and Extra-Terminal (BET) inhibitor. This compound is of significant interest in early-stage oncology research, particularly for studying epigenetic pathways in cancers with specific genetic vulnerabilities . The design of this inhibitor focuses on disrupting the protein-protein interactions between BET proteins and acetylated histones, a key mechanism in the transcriptional regulation of oncogenes such as c-Myc . Preclinical studies on structurally related pyrrolopyridone-based BET inhibitors have demonstrated excellent potency in biochemical and cellular assays, along with advantageous pharmacokinetic properties that make them suitable for in vivo research models . Research into analogous compounds suggests potential application in treating aggressive cancers characterized by a loss of function in the DNA mismatch repair (MMR) protein MSH2, which can lead to deregulated cell adhesion and a dependency on bromodomain-containing proteins . The thiazole and pyridine motifs within its structure are common pharmacophores found in various validated kinase and epigenetic inhibitors, underscoring its utility as a chemical probe for exploring tumor biology and signaling pathways . This product is intended for non-clinical research purposes to further the understanding of epigenetic mechanisms in disease.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-2-24(21,22)20-13-7-5-12(6-8-13)15-11-23-16(19-15)18-14-4-3-9-17-10-14/h3-11,20H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXNEONPSBMIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function. The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within which the compound is acting.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to significant downstream effects. These effects can include changes in cellular metabolism, signaling, and gene expression, among others.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and mode of action. .

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of tyrosine kinases. This compound integrates a thiazole ring, a pyridine moiety, and a sulfonamide group, making it a subject of interest in medicinal chemistry and pharmacology.

The primary biological activity of this compound is its inhibition of tyrosine kinases , which are crucial in various signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt the associated signal transduction pathways, leading to reduced cellular growth and proliferation.

Target Pathways

The inhibition of tyrosine kinases affects several key biochemical pathways:

  • Cell Proliferation : Disruption of pathways that promote cell division.
  • Apoptosis : Induction of programmed cell death in abnormal cells.
  • Differentiation : Impairment of the processes by which cells develop into specialized types.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table detailing its effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
A549 (Lung Cancer)5.2Tyrosine kinase inhibition
MDA-MB-231 (Breast Cancer)3.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Inhibition of proliferation

Case Studies

  • Inhibition in Ependymoma Cells : A study demonstrated that compounds similar to this compound could selectively inhibit tumor growth in ependymoma cell lines by targeting PDGFR-alpha and PDGFR-beta, leading to reduced mitosis-related gene expression .
  • Anti-cancer Efficacy : In vitro studies indicated that the compound effectively induced apoptosis in various cancer cell lines through the modulation of signaling pathways associated with tyrosine kinases .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties and enhancing the selectivity of this compound analogues. Modifications to the chemical structure have shown improved potency against specific cancer types while minimizing off-target effects .

Scientific Research Applications

Anticancer Activity

Numerous studies have reported on the anticancer properties of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide. For instance:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In a comparative study, it demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the downregulation of oncogenic pathways mediated by BRD4 .

Anti-inflammatory Applications

Research indicates that this compound may also serve as an anti-inflammatory agent:

  • Cytokine Modulation : Studies have shown that this compound can decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting its potential utility in treating chronic inflammatory conditions .

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for breast cancer .

Case Study 2: Inflammatory Disease Model

In a murine model of colitis, administration of the compound significantly reduced disease severity and histological damage. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses .

Data Tables

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxicity against MCF-7 cells
Induces apoptosis via caspase activation
Anti-inflammatoryReduces IL-6 and TNF-alpha levels
Ameliorates symptoms in colitis model

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The ethanesulfonamide moiety (-SO₂NH₂) participates in characteristic nucleophilic and electrophilic reactions:

Reaction TypeConditionsProductsMechanistic NotesSources
Hydrolysis Acidic (HCl/H₂O, reflux)Ethanesulfonic acid + Ammonium chlorideAcid-catalyzed cleavage of S-N bond
Alkylation K₂CO₃/DMF, alkyl halidesN-alkylated sulfonamidesNucleophilic substitution at NH₂
Acylation AcCl/pyridine, 0–5°CN-acetyl derivativesAcyl group transfer to NH₂

Thiazole Ring Reactions

The 1,3-thiazole core undergoes electrophilic substitutions and coordination chemistry:

Reaction TypeReagentsOutcomeApplicationsSources
Halogenation Cl₂/FeCl₃5-chloro-thiazole derivativeEnhances electrophilicity for cross-couplings
Metal Coordination Pd(OAc)₂, CuIThiazole-Pd/Cu complexesCatalyzes Suzuki-Miyaura couplings
Cycloaddition Dipolarophiles (e.g., nitriles)Fused bicyclic systemsExpands heterocyclic diversity

Pyridine-Participating Reactions

The pyridin-3-ylamino group enables base-driven and metal-mediated transformations:

Reaction TypeConditionsProductsKey ObservationsSources
Protonation HCl/EtOHPyridinium saltStabilizes cationic intermediates
N-Oxidation m-CPBA, CH₂Cl₂Pyridine N-oxideModulates hydrogen-bonding capacity
Cross-Coupling Pd(dba)₂, aryl boronic acidsBiaryl derivativesAccelerates via chelation-assisted C-H activation

Multicomponent Reactions

Integrated reactivity across functional groups enables complex transformations:

Reaction SystemComponentsOutcomeYield (%)References
Mannich Reaction Formaldehyde, morpholineAminoalkylated thiazole68
Ugi Reaction Isocyanides, carboxylic acidsPentacyclic adducts52–75

Stability Under Pharmacological Conditions

Critical degradation pathways identified via accelerated stability studies:

Condition (40°C/75% RH)Degradation PathwayHalf-LifeMajor DegradantsSources
Acidic (pH 1.2)Thiazole ring hydrolysis8.2 hrSulfonic acid analog
Alkaline (pH 10)Pyridine N-oxide formation14.5 hrN-oxide derivative
Oxidative (H₂O₂)Sulfonamide S-oxidation6.8 hrSulfone byproduct

Catalytic Modifications

Pd-mediated functionalizations to enhance bioactivity:

Catalyst SystemSubstrateProductTurnover Frequency (h⁻¹)Sources
Pd(PPh₃)₄/K₂CO₃Aryl iodidesC-5 arylated thiazoles120
CuI/L-prolineTerminal alkynesSonogashira adducts85

This compound’s reactivity profile positions it as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Controlled functionalization of its thiazole and pyridine groups enables tailored physicochemical properties, while stability studies inform formulation strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Sulfonamides (e.g., PCW-1001)

  • Structure: N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (Compound 6b, ) shares the ethanesulfonamide group but replaces the thiazole-pyridinylamino unit with a pyrazole ring and chlorobenzyl/trifluoromethylphenyl substituents.
  • Activity : Pyrazole derivatives like 6b exhibit antitumor and radio-sensitizing effects in breast cancer, attributed to pyrazole’s planar structure and electron-withdrawing groups (e.g., -CF₃) enhancing DNA interaction .

Triazine-Imidazolidin-2-ylidene Sulfonamides ()

  • Structure : Derivatives such as 4-chloro-2-mercapto-5-methyl-N-(1-R1-benzylimidazolidin-2-ylidene)benzenesulfonamide incorporate triazine and imidazolidin-2-ylidene groups. These lack the thiazole core but share sulfonamide and chlorophenyl/methyl substituents.
  • Activity : QSAR models suggest that triazine-imidazolidin hybrids optimize steric and electronic parameters for antimicrobial or enzyme inhibition .
  • Key Difference: The target compound’s thiazole-pyridinylamino system may confer improved π-π stacking or kinase affinity compared to bulkier triazine-imidazolidin scaffolds.

Piperazine-Linked Thiazole Esters ()

  • Structure : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d–10f) feature thiazole cores connected to piperazine and ester groups.
  • Key Difference : The target compound’s ethanesulfonamide group replaces the ester, likely improving metabolic stability and solubility compared to ester-based derivatives.

Tetrahydrothioxopyrimidinyl Sulfonamides ()

  • Structure : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide includes a thioxopyrimidinyl group linked to sulfathiazole.
  • Activity : Such compounds are synthesized for antimicrobial applications, leveraging sulfathiazole’s historical role in antibiotics .
  • Key Difference: The target compound’s pyridinylamino-thiazole system may offer broader kinase or enzyme inhibition compared to sulfathiazole-derived analogs.

Quinoline-Pyridin-3-ylamino Derivatives ()

  • Structure: Patent compounds like N-(4-(6-(3-Chlorbenzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid integrate pyridin-3-ylamino groups into quinoline scaffolds.
  • Activity: These derivatives explore pyridinylamino’s role in DNA intercalation or kinase inhibition, with chloro and benzyloxy groups modulating lipophilicity .

Structural and Functional Comparison Table

Compound Class Key Structural Features Potential Advantages/Disadvantages vs. Target Compound Reference
Pyrazole-based sulfonamide Pyrazole, -CF₃, chlorobenzyl + Radio-sensitizing; − Less hydrogen-bonding capacity
Triazine-imidazolidin-2-ylidene Triazine, imidazolidin-2-ylidene, Cl + Optimized steric parameters; − Bulkier scaffold
Piperazine-thiazole ester Thiazole, piperazine, ester + High synthetic yield; − Ester hydrolysis susceptibility
Tetrahydrothioxopyrimidinyl Thioxopyrimidinyl, sulfathiazole + Antimicrobial; − Narrower target spectrum
Quinoline-pyridin-3-ylamino Quinoline, pyridinylamino, chloro + DNA interaction; − Potential toxicity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole and pyridine cores. Key parameters include:

  • Temperature control : 80–120°C for cyclization steps to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in coupling reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups .
    Analytical techniques like TLC and HPLC are critical for monitoring reaction progress and ensuring purity (>95%) .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon connectivity .
  • X-ray crystallography : Resolves 3D conformation, including bond angles and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 407.09) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

  • Cytotoxicity (MTT assay) : Tested against cancer cell lines (e.g., U-87 glioblastoma) with IC₅₀ values reported .
  • Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of targets like EGFR or VEGFR2 .
  • Antimicrobial activity : MIC assays against E. coli or S. aureus using microdilution methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

SAR strategies focus on:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring enhances kinase inhibition by 2–3-fold .
  • Heterocycle replacement : Replacing pyridine with pyrrolopyridone (as in ABBV-075) improves bromodomain binding affinity by 10–20-fold .
  • Sulfonamide optimization : Methyl-to-ethyl substitution in the sulfonamide group reduces plasma protein binding, improving bioavailability .

Q. How to resolve contradictory data between in vitro and in vivo activity?

Contradictions often arise from:

  • Metabolic instability : Use liver microsomal assays (e.g., human CYP3A4 metabolism) to identify labile sites .
  • Solubility limitations : Adjust formulations using co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
  • Off-target effects : Employ CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines .

Q. What advanced techniques identify the compound’s biological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD = 12 nM for BET bromodomains) .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by measuring protein thermal stability shifts .
  • RNA sequencing : Identifies downstream gene expression changes (e.g., MYC downregulation in cancer models) .

Q. How to address poor solubility in pharmacological studies?

  • Salt formation : Convert the free base to a hydrochloride salt, improving aqueous solubility by 5–10× .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonamide group for pH-dependent release .
  • Co-crystallization : Use cyclodextrins or liposomes to create stable complexes for parenteral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.